1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene
Overview
Description
1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene is an organic compound with the molecular formula C9H8BrF3 It is a brominated aromatic compound where a bromine atom is attached to the benzene ring, and a trifluoropropyl group is attached to the para position relative to the bromine
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1,1,1-trifluoropropan-2-yl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The trifluoropropyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed:
Nucleophilic Substitution: 4-(1,1,1-trifluoropropan-2-yl)phenol, 4-(1,1,1-trifluoropropan-2-yl)aniline.
Oxidation: 4-(1,1,1-trifluoropropan-2-yl)benzoic acid.
Reduction: 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)cyclohexane.
Scientific Research Applications
1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoropropyl groups contribute to its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure. Additionally, its lipophilic nature allows it to interact with cell membranes and modulate signal transduction pathways.
Comparison with Similar Compounds
- 1-Bromo-4-(trifluoromethyl)benzene
- 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene
- 4-Bromo-1,1,2-trifluoro-1-butene
Comparison: 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and physical properties compared to other brominated benzene derivatives. The trifluoropropyl group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
1-bromo-4-(1,1,1-trifluoropropan-2-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGZGNHASNAVRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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